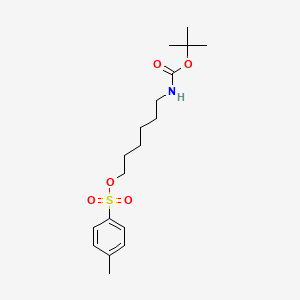

6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate

Descripción general

Descripción

“6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate” is a six carbon linker containing a tosyl group and Boc-protected amine group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form a free amine .

Molecular Structure Analysis

The molecular structure of this compound includes a six carbon linker, a tosyl group, and a Boc-protected amine group . The tosyl group is a good leaving group for nucleophilic substitution reactions, and the Boc group can be deprotected under mild acidic conditions to form a free amine .Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . Additionally, the Boc group can be deprotected under mild acidic conditions to form a free amine . This suggests that the compound could participate in various chemical reactions, particularly those involving nucleophilic substitution or reactions of amines.Physical and Chemical Properties Analysis

The molecular formula of this compound is C18H29NO5S, and it has a molecular weight of 371.5 g/mol . It is typically stored at -20°C and shipped at ambient temperature .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

- Researchers have used derivatives of 6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate in asymmetric synthesis. For instance, the synthesis of unsaturated β-amino acid derivatives from lithium (S)-(α-methylbenzyl)allylamide and (E, E)-tert-butyl hex-2,4-dienoate has been accomplished, showcasing the compound's role in creating stereochemically complex molecules (Davies, Fenwick, & Ichihara, 1997).

Polymerization and Material Science

- In the field of polymerization and material science, the compound has been utilized to create polythiophenes containing units derived from methyl N-(tert-butoxycarbonyl)-S-3-thienyl-l-cysteinate. This work demonstrates the compound's utility in producing materials with potential electronic applications (Cagnoli et al., 2005).

Drug Design and Anticancer Research

- In anticancer research, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This highlights its potential application in designing new anticancer agents (Kumar et al., 2009).

Molecular Synthesis

- The compound has been used in the synthesis of enantiomerically pure 1,2-diamine derivatives, which serve as leads for glycosidase inhibitors and scaffolds for preparing peptide analogues, indicating its role in complex molecular synthesis (Moreno‐Vargas et al., 2003).

Synthesis of Polymerisable Antioxidants

- Another application is in the synthesis of new monomeric antioxidants containing hindered phenol, where this compound is involved in creating stabilizers against thermal oxidation for polymers (Pan, Liu, & Lau, 1998).

Corrosion Inhibition

- Derivatives of this compound have been studied as green corrosion inhibitors, demonstrating their efficacy in protecting materials from corrosion (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

This compound is for research use only . It has been associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Immediately call a poison center/doctor (P301+P310) .

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHYHFYVSNWGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

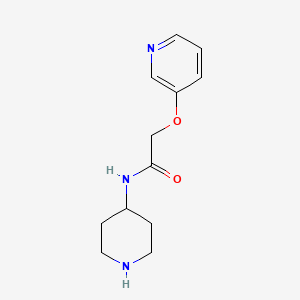

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3159890.png)